
2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) is a chemical compound that belongs to the family of oxazolidinones. It is commonly known as Linezolid and is used as an antibiotic for treating various bacterial infections. In recent years, 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
作用機序
2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) works by inhibiting the bacterial protein synthesis process. It binds to the bacterial ribosome and prevents the formation of the initiation complex, which is necessary for the translation of mRNA into protein. This inhibition of protein synthesis ultimately leads to the death of the bacterial cell.
Biochemical and Physiological Effects:
Studies have shown that 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) has a low toxicity profile and minimal side effects. However, it has been reported to cause reversible myelosuppression in some patients. Myelosuppression is a condition where the bone marrow does not produce enough blood cells, leading to anemia, thrombocytopenia, and leukopenia.
実験室実験の利点と制限
One of the major advantages of using 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) in lab experiments is its broad-spectrum antibacterial activity. It is effective against both Gram-positive and Gram-negative bacteria. However, its use is limited by the development of bacterial resistance. Prolonged use of Linezolid can lead to the emergence of resistant bacterial strains, making it less effective over time.
将来の方向性
1. Development of new derivatives of 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) with improved antibacterial activity and reduced toxicity.
2. Investigation of the potential use of 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) in the treatment of viral and fungal infections.
3. Exploration of the use of 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) in agriculture as a pesticide or herbicide.
4. Investigation of the mechanism of bacterial resistance to 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) and development of strategies to overcome it.
5. Study of the pharmacokinetics and pharmacodynamics of 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) to optimize its use in clinical settings.
合成法
The synthesis of 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) can be achieved through a multi-step process. The first step involves the condensation of 2-amino-2-methyl-1-propanol with acetaldehyde to form 2-(2-hydroxyethyl)-2-methyl-1,3-oxazolidine. This intermediate is then reacted with propene and hydrogen peroxide to form 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI).
科学的研究の応用
2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) has been extensively studied for its antibacterial properties. It has been found to be effective against various bacterial strains such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. In addition to its antibacterial properties, 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) has also been shown to have antiviral and antifungal properties.
特性
CAS番号 |
148028-26-6 |
|---|---|
分子式 |
C9H15NO2 |
分子量 |
169.22 g/mol |
IUPAC名 |
(4S)-4-propan-2-yl-3-prop-2-enyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H15NO2/c1-4-5-10-8(7(2)3)6-12-9(10)11/h4,7-8H,1,5-6H2,2-3H3/t8-/m1/s1 |
InChIキー |
GWNYIBDPCPPSNC-MRVPVSSYSA-N |
異性体SMILES |
CC(C)[C@H]1COC(=O)N1CC=C |
SMILES |
CC(C)C1COC(=O)N1CC=C |
正規SMILES |
CC(C)C1COC(=O)N1CC=C |
同義語 |
2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



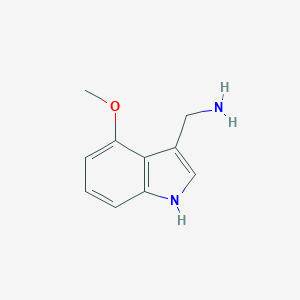
![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B115203.png)
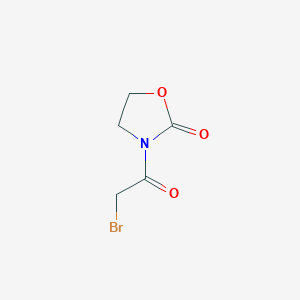


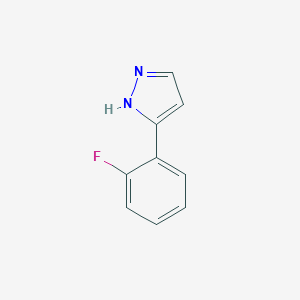
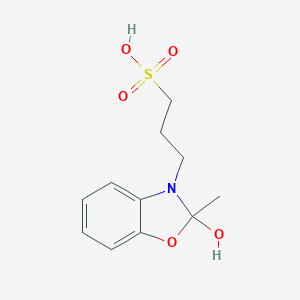

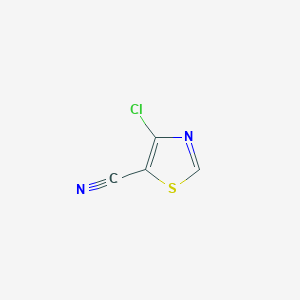
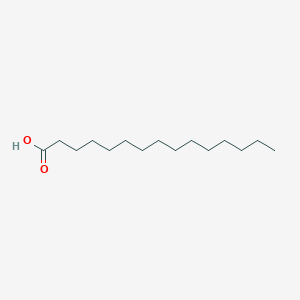
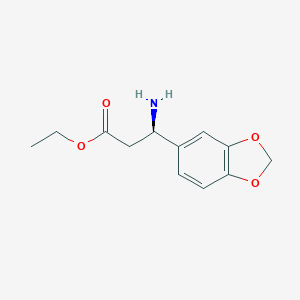


![3-methyl-1H-[1,4]oxazino[4,3-a]benzimidazole](/img/structure/B115232.png)